tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 174346-82-8
VCID: VC20928578
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC1CO
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

CAS No.: 174346-82-8

Cat. No.: VC20928578

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate - 174346-82-8

Specification

CAS No. 174346-82-8
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3
Standard InChI Key XIRUXUKRGUFEKC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC1CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC1CO

Introduction

Chemical Identity and Structure

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 174346-82-8) is an azetidine derivative characterized by a four-membered nitrogen-containing heterocycle. The compound's structure features a hydroxymethyl group at the 2-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (1-position) . This unique arrangement contributes to its specific reactivity profile and applications in organic synthesis.

Basic Identification

The compound is registered with several synonyms in chemical databases, allowing for comprehensive identification across research literature:

ParameterInformation
Chemical Nametert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
CAS Registry Number174346-82-8
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
IUPAC Nametert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Common Synonyms1-Boc-2-azetidinemethanol; N-Boc-2-azetidinemethanol; 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester

Structural Features

The molecular structure of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate comprises several key functional groups that determine its chemical behavior:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that provides structural rigidity and distinctive reactivity patterns

  • Hydroxymethyl Group: Positioned at C-2 of the azetidine ring, providing a reactive site for further functionalization

  • Boc Protection Group: A tert-butoxycarbonyl group attached to the nitrogen atom (N-1), which serves as a protective group commonly employed in peptide synthesis and heterocyclic chemistry
    These structural elements contribute to the compound's versatility in various synthetic applications, particularly in pharmaceutical development .

Physicochemical Properties

The physicochemical properties of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate influence its handling, purification, and applications in organic synthesis. These properties have been experimentally determined and computationally predicted, providing a comprehensive profile of this important building block.

Physical Properties

The compound exhibits the following physical properties, which are critical for its practical applications in laboratory and industrial settings:

PropertyValueMethod
Physical StateClear liquidExperimental
ColorColorless to almost colorlessExperimental
Density1.1±0.1 g/cm³Predicted
Boiling Point270.3±13.0 °C at 760 mmHgPredicted
Flash Point117.3±19.8 °CPredicted
Refractive Index1.4580-1.4620Experimental
Storage Temperature2-8°CRecommended
These properties indicate that tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a stable compound under standard laboratory conditions, though proper storage at refrigerated temperatures is recommended to maintain its integrity over time .

Molecular and Structural Parameters

Advanced molecular parameters provide deeper insights into the compound's behavior in various chemical environments:

ParameterValueSource
Exact Mass187.120850Computed
Polar Surface Area (PSA)49.77000Computed
LogP-0.11Computed
Vapor Pressure0.0±1.2 mmHg at 25°CPredicted
pKa14.77±0.10Predicted
The compound's modest LogP value indicates moderate lipophilicity, suggesting potential utility in medicinal chemistry applications where balanced distribution between aqueous and lipid phases is desirable. The polar surface area value is significant for predicting passive membrane permeability, particularly relevant in drug development considerations .

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, reflecting its importance as a building block in organic synthesis. These methods vary in complexity, scalability, and starting materials.

Standard Synthetic Approach

The conventional synthesis typically involves the protection of the azetidine ring with a Boc group, followed by functionalization to introduce the hydroxymethyl group. The reaction sequence often includes:

  • Formation of the azetidine core structure

  • Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)

  • Introduction of the hydroxymethyl functionality through appropriate reactions
    This approach provides a straightforward route to the target compound, though yield and stereoselectivity may vary depending on specific reaction conditions .

Advanced Synthetic Methods

Recent advancements in synthetic methodologies have enabled more efficient routes to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:

Strain-Release Method

An improved gram-scale synthesis has been reported utilizing strain-release chemistry of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This one-pot procedure represents a significant advancement in the preparation of protected azetidines, including the target compound :

  • Preparation of 1-amino-2,3-dibromopropane hydrobromide

  • Treatment with phenyllithium at low temperature

  • Addition of acetonitrile, lithium bromide, and Boc₂O

  • Subsequent functionalization to introduce the hydroxymethyl group
    This method offers advantages in terms of scalability and efficiency, making it particularly suitable for larger-scale preparations required in pharmaceutical development contexts .

Related Synthetic Methods

The synthesis of related compounds, such as tert-Butyl 3-hydroxyazetidine-1-carboxylate, provides valuable insights into potential alternative routes for the preparation of the 2-hydroxymethyl analog:

  • Beginning with tert-butyl 3-iodoazetidine-1-carboxylate

  • Reaction with potassium acetate in DMSO at elevated temperature

  • Subsequent hydrolysis with potassium hydroxide
    Similar approaches could potentially be adapted for the synthesis of the 2-hydroxymethyl derivative, with appropriate modifications to the reaction sequence and conditions .

Chemical Reactivity and Transformations

The reactivity of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is largely determined by its functional groups, particularly the hydroxymethyl moiety and the protected azetidine ring. Understanding these reactivity patterns is crucial for its application in complex molecule synthesis.

Reactivity of the Hydroxymethyl Group

The primary hydroxyl group in tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile handle for further functionalization:

  • Oxidation reactions: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents

  • Substitution reactions: Conversion to halides, mesylates, or tosylates enables subsequent nucleophilic substitution reactions

  • Esterification: Formation of esters through reaction with carboxylic acids or acid chlorides

  • Etherification: Reaction with alkyl halides or alcohols under appropriate conditions to form ethers
    These transformations allow for the incorporation of the azetidine scaffold into more complex molecular architectures .

Boc Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group provides temporary protection of the azetidine nitrogen, enabling selective functionalization elsewhere in the molecule:

  • Deprotection: Treatment with acids (typically TFA or HCl) removes the Boc group, revealing the free azetidine nitrogen

  • Transprotection: Exchange of the Boc group for alternative protecting groups to modify reactivity or stability

  • Carbamate modifications: Potential for derivatization of the carbamate functionality under specific conditions
    The ability to selectively remove the Boc group under acidic conditions provides a valuable synthetic handle for late-stage functionalization in multistep syntheses .

Ring-Opening Reactions

The strained four-membered azetidine ring can undergo various ring-opening reactions under appropriate conditions:

  • Acid-catalyzed ring opening to form linear derivatives

  • Reductive ring opening to generate acyclic amines

  • Nucleophilic ring-opening reactions leading to functionalized propylamine derivatives
    These transformations expand the utility of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a precursor to both cyclic and acyclic nitrogen-containing compounds .

Applications in Organic Synthesis

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate has found widespread application as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

  • Analgesic compounds: Used in the development of (azetidinylmethoxy)chloropyridine derivatives with pain-relieving properties

  • Central nervous system (CNS) active compounds: Incorporation into molecules targeting neurological disorders

  • Enzyme inhibitors: Utilization in the design of compounds that modulate enzyme activity for therapeutic purposes
    Its unique structural features, particularly the combination of the azetidine ring and the functionalized side chain, make it valuable for creating compounds with specific three-dimensional arrangements required for biological activity .

Building Block in Heterocyclic Chemistry

As a functionalized heterocycle, tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex heterocyclic systems:

  • Synthesis of fused ring systems incorporating the azetidine motif

  • Preparation of spiro compounds with the azetidine ring as one component

  • Construction of macrocyclic compounds featuring the azetidine unit as a structural element
    These applications highlight the utility of this compound in accessing diverse molecular architectures with potential applications in medicinal chemistry and materials science .

Chiral Building Block

The optically active variants of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, particularly the (R)-enantiomer (CAS: 161511-90-6), have specific applications in asymmetric synthesis:

  • Development of chiral ligands for asymmetric catalysis

  • Synthesis of enantiopure pharmaceutical intermediates

  • Preparation of chiral auxiliaries for stereoselective transformations
    The availability of enantiomerically pure forms of this building block enables the development of stereochemically defined compounds, which is particularly important in pharmaceutical development where stereochemistry often plays a crucial role in biological activity .

Biological Activity and Medicinal Chemistry Applications

While tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate itself is primarily used as a synthetic intermediate rather than a therapeutic agent, its incorporation into various bioactive molecules has revealed important insights into structure-activity relationships.

Structure-Activity Relationship Studies

Research utilizing this compound has contributed to understanding structure-activity relationships in several classes of bioactive molecules:

  • Analgesic compounds: The (R)-enantiomer has been used to study analgesic structure-activity relationships of (azetidinylmethoxy)chloropyridine derivatives

  • Enzyme inhibitors: Incorporation into potential enzyme inhibitors to evaluate the impact of the azetidine ring on inhibitory activity

  • Receptor ligands: Utilization in the development of ligands for various receptor types, including neurological targets
    These studies have helped elucidate the impact of the azetidine ring on biological activity, informing the design of improved therapeutic agents .

Pharmacokinetic Considerations

The physical and chemical properties of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its derivatives influence their pharmacokinetic behavior:

  • The moderate lipophilicity (LogP around -0.11) suggests potential for balanced distribution in biological systems

  • The relatively small polar surface area (49.77) may facilitate membrane permeability

  • The azetidine ring potentially contributes to metabolic stability compared to certain acyclic analogs
    These properties can be advantageous when incorporated into drug molecules, potentially leading to improved pharmacokinetic profiles .

Related Bioactive Compounds

Several bioactive compounds containing the azetidine scaffold related to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate have been reported in the literature:

  • Azetidine-containing antibiotics: Including compounds with activity against various bacterial strains

  • CNS-active azetidines: Molecules targeting neurological disorders such as Alzheimer's disease and depression

  • Anti-inflammatory azetidines: Compounds showing activity in inflammation models
    These examples highlight the broader significance of the azetidine scaffold in medicinal chemistry, contextualizing the importance of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a synthetic building block .

Analytical Methods and Characterization

Proper characterization of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is essential for confirming its identity, purity, and structural features. Various analytical techniques have been employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:

  • ¹H NMR key signals:

    • tert-Butyl protons: singlet at approximately 1.4 ppm

    • Azetidine ring protons: complex multiplets between 2.0-4.0 ppm

    • Hydroxymethyl protons: typically observed around 3.5-4.0 ppm

    • Hydroxyl proton: broad singlet, position variable depending on concentration and solvent

  • ¹³C NMR characteristic peaks:

    • Carbonyl carbon: approximately 155-160 ppm

    • tert-Butyl quaternary carbon: around 80 ppm

    • tert-Butyl methyl carbons: approximately 28 ppm

    • Azetidine ring and hydroxymethyl carbons: various signals between 30-70 ppm
      These spectroscopic features are essential for confirming the structure and purity of the compound .

Mass Spectrometry

Mass spectrometric analysis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate typically reveals:

  • Molecular ion peak: m/z 187 (M+)

  • Characteristic fragmentation patterns:

    • Loss of tert-butyl group: m/z 131

    • Loss of Boc group: m/z 87

    • Additional fragments corresponding to ring opening and other structural features
      Mass spectrometry, particularly when coupled with chromatographic techniques, provides valuable information about the compound's identity and purity .

Chromatographic Methods

Various chromatographic techniques are employed for the purification and analysis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reverse-phase columns (C18)

    • Mobile phases often consisting of acetonitrile/water mixtures

    • UV detection at wavelengths around 210-220 nm

  • Gas Chromatography (GC):

    • Often requiring derivatization of the hydroxyl group

    • Providing information about purity and isomeric composition

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring

    • Typically visualized with UV light or appropriate staining reagents
      These chromatographic methods are essential for ensuring the purity and identity of the compound in both research and industrial settings .

Package SizePrice Range (EUR)Notes
250 mg25.00Smallest available quantity
1 g12.00-46.00Price variation based on purity and supplier
5 g54.00-127.00
10 g99.00-188.00
25 g236.00-255.00
100 g835.00-1,184.00Bulk quantity
These price points reflect the compound's value as a specialized building block in organic synthesis, with economies of scale evident in the larger package sizes .

Customs and Regulatory Information

For international shipping and regulatory purposes, the following information is relevant:

  • Harmonized System (HS) Code: 2933990090 or 2933998090

    • Classification: Heterocyclic compounds with nitrogen hetero-atom(s) only

    • VAT (where applicable): approximately 17.0%

    • Tax rebate rate (where applicable): approximately 13.0%

    • MFN tariff: approximately 6.5%

    • General tariff: approximately 20.0%
      These classifications are important for international transfer of the compound for research purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator